Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a piperidin-1-ylmethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with piperidine and methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification and the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidin-1-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylmethyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The furan ring contributes to the compound’s stability and reactivity, facilitating its role in various chemical reactions.
Comparison with Similar Compounds
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 5-(piperidin-1-ylmethyl)furan-2-carbohydrazide
- 1-[(furan-2-yl)carbonyl]piperidin-4-one
Comparison: Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : The furan ring is synthesized through cyclization reactions involving suitable precursors such as furan derivatives.
- Attachment of the Piperidine Moiety : This is achieved through reductive amination or nucleophilic substitution methods, which introduce the piperidine group onto the furan structure.
- Carboxylation : The introduction of the carboxylate group is performed using standard carboxylation methods, yielding the final compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and others. The IC50 values indicate its effectiveness:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HeLa | 62.37 |
This compound | HepG2 | 55.00 |
These results suggest that the compound could serve as a lead for further development into anticancer agents.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 200 |
Bacillus subtilis | 150 |
The compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Cellular Targets : The piperidine moiety may enhance binding affinity to specific receptors or enzymes.
- Modulation of Signaling Pathways : The compound potentially influences key signaling cascades involved in cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes critical for bacterial cell wall synthesis, contributing to its antibacterial properties.
Case Studies
A notable study conducted by Patel et al. (2020) explored the synthesis and biological evaluation of various furan derivatives, including this compound. Their findings indicated significant cytotoxicity against cancer cell lines and effective antibacterial activity, supporting further investigation into its therapeutic applications .
Another research effort focused on the structure–activity relationship (SAR) of furan-based compounds, revealing that modifications in the piperidine substituent can enhance biological activity . This underscores the importance of structural optimization in drug development.
Properties
IUPAC Name |
methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12(14)11-6-5-10(16-11)9-13-7-3-2-4-8-13/h5-6H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGPYSTHWUGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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